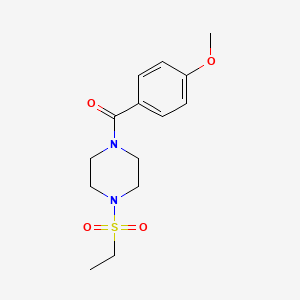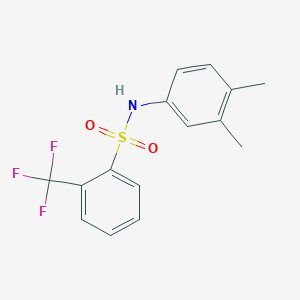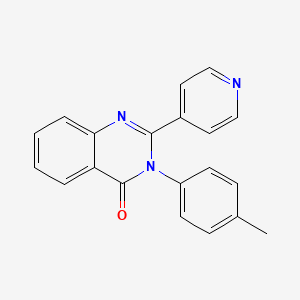![molecular formula C21H20N2O3 B5578814 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5578814.png)
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This section typically introduces the compound's relevance, including its potential applications in various fields such as materials science, pharmaceuticals, or chemical engineering. Although specific applications for this compound were not found, similar compounds have been explored for their interesting chemical properties and potential utility in drug development and material science.
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including the formation of the core structure followed by functionalization. For compounds similar to "5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide", methods such as ring-closure reactions, nucleophilic substitution, and amide bond formation are commonly employed. A study by Halim and Ibrahim (2022) on the synthesis of a novel compound provides insight into such processes, including ring opening followed by ring closure reactions and the use of spectral data for structural establishment (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of complex organic molecules is typically analyzed using techniques such as NMR spectroscopy, X-ray crystallography, and computational chemistry methods. These techniques help in understanding the compound's conformation, stereochemistry, and electronic structure. For instance, the crystal structure and spectroscopic characterization of a related compound were detailed by Anuradha et al. (2014), highlighting the use of FT-IR, NMR spectroscopy, and X-ray diffraction studies (Anuradha et al., 2014).
Chemical Reactions and Properties
This aspect involves studying the compound's reactivity, including its behavior in various chemical reactions and its interaction with different reagents. The study of similar compounds often reveals interesting reactivity patterns that can be exploited for further chemical transformations. For example, the work by Lei et al. (2013) on the synthesis of multifunctionalized heterocyclic compounds provides insight into the types of reactions that might be applicable (Lei et al., 2013).
Scientific Research Applications
Synthesis and Antiprotozoal Agents
Compounds structurally related to "5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide" have been synthesized for their potential antiprotozoal activity. A notable example includes novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which demonstrated strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, suggesting potential as therapeutic agents for protozoal infections (Ismail et al., 2004).
Heterocyclic Compound Synthesis
Research has focused on developing synthetic routes for heterocyclic compounds utilizing similar furan and pyridine derivatives. For instance, the synthesis of 5-alkoxypyrimidine derivatives from β-alkoxy β-keto enamides and ammonium salts has been explored, highlighting the versatility of these structures in synthesizing complex heterocycles (Lechel & Reissig, 2010).
Biologically Active Compound Development
The chemical scaffold's potential for creating biologically active compounds has been investigated, particularly in the context of antitumor and antimicrobial activities. For example, the synthesis of novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives was undertaken, with some compounds displaying in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their potential in cancer research (Hassan, Hafez, & Osman, 2014).
Safety and Hazards
properties
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-21(23-13-15-3-2-10-22-12-15)20-9-8-19(26-20)14-25-18-7-6-16-4-1-5-17(16)11-18/h2-3,6-12H,1,4-5,13-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDMXWACGLNQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol](/img/structure/B5578744.png)
![2-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5578755.png)
![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)azepane](/img/structure/B5578762.png)


![N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide](/img/structure/B5578784.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B5578787.png)
![8-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578806.png)
![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5578807.png)


![methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5578829.png)
![5H-indeno[1,2-b]pyridin-5-one O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5578838.png)